molecular formula C19H20FNO3 B11501402 Ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11501402
M. Wt: 329.4 g/mol
InChI Key: NZGZKAQAUOQCLW-UHFFFAOYSA-N
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Description

ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, features a complex structure with both fluorophenyl and methylphenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the use of high-pressure reactors and continuous flow systems to optimize yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is unique due to its combination of fluorophenyl and methylphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H20FNO3/c1-3-24-18(22)12-17(14-6-4-13(2)5-7-14)21-19(23)15-8-10-16(20)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

NZGZKAQAUOQCLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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